molecular formula C54H77N13O12 B1582869 beta-Neoendorphin CAS No. 77739-21-0

beta-Neoendorphin

Cat. No.: B1582869
CAS No.: 77739-21-0
M. Wt: 1100.3 g/mol
InChI Key: RTXIYIQLESPXIV-VLOLPVCOSA-N
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Scientific Research Applications

Beta-Neoendorphin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Beta-Neoendorphin, an endogenous opioid peptide, primarily targets opioid receptors . These receptors are found in the dorsal root ganglion (DRG) neurons . The alpha-neoendorphins bind to delta (OPRD1), kappa (OPRK1), and mu (OPRM1) opioid receptors, while this compound binds to the kappa (OPRK1) opioid receptor .

Mode of Action

The binding of this compound to the kappa opioid receptor in the dorsal root ganglion (DRG) neurons results in the reduction of time of calcium-dependent action potential . This interaction between this compound and its target receptors leads to changes in the neuronal activity.

Biochemical Pathways

This compound has the capability to stimulate wound healing by accelerating keratinocyte migration . This is achieved by this compound’s activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK 1 and ERK 2); along with the upregulation of matrix metalloproteinase 2 and 9 .

Result of Action

The result of this compound’s action is the stimulation of wound healing by accelerating keratinocyte migration . This results in migration without consequences on proliferation in human keratinocytes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, stressful stimuli can activate immune cells to secrete this compound, which then interacts with peripheral opioid receptors to inhibit pain . Therefore, the action, efficacy, and stability of this compound can be influenced by the presence of stress and inflammation in the body.

Future Directions

Beta-Endorphins are peptides that exert effects throughout the body. They are considered to be both neurotransmitters and neuromodulators, as they have the ability to elicit more stable and long-lasting effects on more distant targets than typical neurotransmitters . These effects have implicated the peptide in psychiatric and neurodegenerative disorders, making it a research target of interest . Beta-Neoendorphin plays an important role in the regulation of wound repair and suggests a therapeutic strategy to promote wound healing using this compound .

Biochemical Analysis

Biochemical Properties

Beta-Neoendorphin is involved in various biochemical reactions, primarily through its interaction with opioid receptors. It binds to mu, delta, and kappa opioid receptors, with a higher affinity for the mu opioid receptor. This binding inhibits adenylate cyclase activity, reducing cyclic AMP levels and leading to decreased neurotransmitter release. This compound also interacts with other biomolecules, such as sodium and calcium channels, modulating their activity and contributing to its analgesic effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neurons, it modulates neurotransmitter release, influencing pain perception and stress responses. In immune cells, this compound regulates cytokine production and immune cell migration, contributing to its anti-inflammatory effects. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism, further highlighting its role in maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to opioid receptors, leading to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels. This results in decreased neurotransmitter release and modulation of ion channel activity. This compound also influences gene expression by activating transcription factors and altering the expression of genes involved in pain, stress, and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable, but it can be degraded by proteolytic enzymes, leading to the formation of inactive fragments. Long-term studies have shown that this compound maintains its analgesic and anti-inflammatory effects over extended periods, although its efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent analgesic and anti-inflammatory effects. At higher doses, it may cause adverse effects such as respiratory depression and sedation. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as prohormone convertases and carboxypeptidase-E. These enzymes cleave the precursor protein POMC to produce this compound and other peptides. This compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is released from secretory vesicles in neurons and immune cells and transported to target sites via axonal transport and blood circulation. This compound interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues, such as the brain and immune organs .

Subcellular Localization

The subcellular localization of this compound is primarily within secretory vesicles and the cytoplasm of neurons and immune cells. It is directed to these compartments through targeting signals and post-translational modifications. The activity and function of this compound are influenced by its localization, as it needs to be in close proximity to opioid receptors and other target molecules to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Neoendorphin can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: : Industrial production of this compound involves large-scale SPPS techniques with automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: : Beta-Neoendorphin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate under controlled conditions. Reduction reactions can be carried out using reducing agents such as sodium borohydride. Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds between cysteine residues, while reduction can result in the cleavage of these bonds .

Comparison with Similar Compounds

Similar Compounds: : Beta-Neoendorphin is part of the neoendorphin family, which includes alpha-Neoendorphin. Both are derived from prodynorphin but differ in their amino acid sequences and receptor binding affinities .

Uniqueness: : this compound is unique in its specific activation of the kappa opioid receptor and its potent effects on keratinocyte migration. This makes it particularly valuable in research focused on wound healing and pain management .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H77N13O12/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59)/t38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXIYIQLESPXIV-VLOLPVCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H77N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029639
Record name beta-Neoendorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1100.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77739-21-0
Record name beta-Neo-endorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077739210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Neoendorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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